2-[(4-Fluoro-3-methylanilino)(methylsulfanyl)methylene]malononitrile
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound consists of a malononitrile group attached to a fluoro-methylaniline group through a methylsulfanyl methylene bridge . The presence of the fluorine atom and the sulfanyl group could potentially influence the compound’s reactivity and properties .Scientific Research Applications
Alzheimer's Disease Research
A derivative, [18F]FDDNP, used in positron emission tomography, facilitates the noninvasive localization of neurofibrillary tangles and beta-amyloid plaques in Alzheimer's patients, aiding in diagnostic assessment and monitoring treatment response. This indicates the potential of related compounds in neuroimaging and diagnostics (Shoghi-Jadid et al., 2002).
Chemical Sensing
New molecules, like M1, have been synthesized for highly selective cyanide detection, showcasing the utility of such compounds in environmental monitoring and safety applications. The specific interaction with cyanide anion highlights their potential as chemosensors (Chen et al., 2015).
Environmental Monitoring
Latent turn-on fluorescent probes based on reactions with malononitrile have been developed for detecting toxic substances, such as malononitrile itself in water. This underscores the relevance of these compounds in creating tools for environmental protection and public health (Jung et al., 2020).
Electronic Materials
Compounds synthesized through the condensation of fluorenones and malononitrile, demonstrating significant intramolecular charge transfer, are explored for their potential in sensitizing photoconductivity in polymer films. Such studies point to applications in electronic and optoelectronic devices (Perepichka et al., 2000).
Antimicrobial Activity
Research on thiazolo[3,2]pyridines containing the pyrazolyl moiety synthesized through reactions involving malononitrile reveals antimicrobial properties. This suggests the potential of structurally related compounds in developing new antimicrobial agents (El‐Emary et al., 2005).
Mechanism of Action
The mechanism of action of this compound is not specified in the available sources. It’s important to note that the mechanism of action would depend on the context in which the compound is used, such as in a chemical reaction or biological system.
Safety and Hazards
Properties
IUPAC Name |
2-[(4-fluoro-3-methylanilino)-methylsulfanylmethylidene]propanedinitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN3S/c1-8-5-10(3-4-11(8)13)16-12(17-2)9(6-14)7-15/h3-5,16H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTOWJXSMQFJBCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=C(C#N)C#N)SC)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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